molecular formula C14H23O3P B1592250 Diethyl (4-Isopropylbenzyl)phosphonate CAS No. 77237-55-9

Diethyl (4-Isopropylbenzyl)phosphonate

Cat. No.: B1592250
CAS No.: 77237-55-9
M. Wt: 270.3 g/mol
InChI Key: IQDLJDZVTOWKTB-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

The primary target of Diethyl (4-Isopropylbenzyl)phosphonate is the LiNi0.5Mn1.5O4 (LNMO) cathode in high-voltage Li-ion batteries . The compound acts as a positive film-forming additive for the LNMO cathode .

Mode of Action

This compound interacts with its target, the LNMO cathode, by preferentially oxidizing decomposition during the charging process . This action inhibits the continuous electrolyte decomposition and promotes the formation of a protective cathode layer .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the charging process of the LNMO cathode in high-voltage Li-ion batteries . The compound’s preferential oxidation of decomposition during this process results in the inhibition of continuous electrolyte decomposition and the promotion of a protective cathode layer .

Pharmacokinetics

By adding 1 wt.% this compound in carbonate electrolyte, the rate and cycling performances of LNMO have been improved .

Result of Action

The molecular and cellular effects of this compound’s action include the stabilization of the LNMO/electrolyte interface and crystal structures . LNMO/Li half-cell using the electrolyte with 1 wt.% this compound delivers better rate capabilities and capacity retention of 92.8% after 200 cycles at 3 C .

Action Environment

The action, efficacy, and stability of this compound are influenced by the environment within the high-voltage Li-ion battery. The compound’s ability to preferentially oxidize decomposition during the charging process is crucial for inhibiting continuous electrolyte decomposition and promoting the formation of a protective cathode layer .

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl (4-Isopropylbenzyl)phosphonate can be synthesized through several methods. One common approach involves the palladium-catalyzed cross-coupling reaction between benzyl halides and H-phosphonate diesters . This reaction typically uses Pd(OAc)2 as the palladium source and Xantphos as the supporting ligand. The reaction conditions are mild and efficient, allowing for high yields within a short reaction time.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale adaptations of the laboratory methods. The use of palladium catalysts and microwave irradiation can enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Diethyl (4-Isopropylbenzyl)phosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include palladium catalysts, aryl halides, and H-phosphonate diesters . The reactions often occur under mild conditions, such as room temperature or microwave irradiation.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, the cross-coupling reaction with aryl halides typically yields aryl phosphonates .

Properties

IUPAC Name

1-(diethoxyphosphorylmethyl)-4-propan-2-ylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23O3P/c1-5-16-18(15,17-6-2)11-13-7-9-14(10-8-13)12(3)4/h7-10,12H,5-6,11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQDLJDZVTOWKTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CC1=CC=C(C=C1)C(C)C)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23O3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60593983
Record name Diethyl {[4-(propan-2-yl)phenyl]methyl}phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60593983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77237-55-9
Record name Diethyl {[4-(propan-2-yl)phenyl]methyl}phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60593983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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